molecular formula C11H12N2O B2734974 4-Methylaminomethyl-quinolin-2-ol CAS No. 716342-80-2

4-Methylaminomethyl-quinolin-2-ol

Cat. No.: B2734974
CAS No.: 716342-80-2
M. Wt: 188.23
InChI Key: OWJYWDRFQHCJEO-UHFFFAOYSA-N
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Description

4-Methylaminomethyl-quinolin-2-ol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Scientific Research Applications

4-Methylaminomethyl-quinolin-2-ol has a broad range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals

Safety and Hazards

4-Methylaminomethyl-quinolin-2-ol is classified as an irritant (Hazard Code Xi) . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylaminomethyl-quinolin-2-ol can be achieved through various methods. One common approach involves the reaction of 2-methylquinoline with methylamine under heating conditions . This method typically involves the following steps:

    Starting Material: 2-methylquinoline.

    Reagent: Methylamine.

    Reaction Conditions: Heating the mixture to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as one-pot reactions or the use of catalysts to enhance reaction rates and yields . These methods aim to optimize the production process while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methylaminomethyl-quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of 4-Methylaminomethyl-quinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-Methylaminomethyl-quinolin-2-ol, widely used in medicinal and industrial chemistry.

    2-Methylquinoline: A precursor in the synthesis of this compound.

    4-Aminomethylquinoline: Another derivative of quinoline with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methylaminomethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(methylaminomethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-7-8-6-11(14)13-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJYWDRFQHCJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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